1H-Pyrrolo[3,2-b]pyridine 4-oxide 1H-Pyrrolo[3,2-b]pyridine 4-oxide
Brand Name: Vulcanchem
CAS No.: 1116136-36-7
VCID: VC2837448
InChI: InChI=1S/C7H6N2O/c10-9-5-1-2-6-7(9)3-4-8-6/h1-5,10H
SMILES: C1=CN(C2=CC=NC2=C1)O
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol

1H-Pyrrolo[3,2-b]pyridine 4-oxide

CAS No.: 1116136-36-7

Cat. No.: VC2837448

Molecular Formula: C7H6N2O

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[3,2-b]pyridine 4-oxide - 1116136-36-7

Specification

CAS No. 1116136-36-7
Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
IUPAC Name 4-hydroxypyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C7H6N2O/c10-9-5-1-2-6-7(9)3-4-8-6/h1-5,10H
Standard InChI Key ORPVDSROZJCYDT-UHFFFAOYSA-N
SMILES C1=CN(C2=CC=NC2=C1)O
Canonical SMILES C1=CN(C2=CC=NC2=C1)O

Introduction

Chemical Properties and Structural Characteristics

Molecular Structure and Key Features

1H-Pyrrolo[3,2-b]pyridine 4-oxide consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring at the 3,2-b position. The oxygen atom at the 4-position of the pyridine ring introduces a polarized environment, altering the compound’s electronic properties and reactivity compared to non-oxidized analogs. Its molecular formula is C₇H₆N₂O, with a molecular weight of 134.14 g/mol and a calculated LogP value of 1.596 .

PropertyValueSource
Molecular FormulaC₇H₆N₂O
Molecular Weight134.14 g/mol
LogP1.596
Polar Surface Area (PSA)41.25 Ų

The compound’s LogP value suggests moderate lipophilicity, while its PSA indicates potential for hydrogen bonding interactions, which are critical for bioactivity in drug design .

Synthesis and Chemical Reactivity

Example Synthesis Pathway (Adapted from Related Compounds)

  • Nitration: Bromopyridine derivatives are nitrated to introduce nitro groups.

  • Oxidation: The nitro intermediate is oxidized to form the 4-oxide moiety.

  • Coupling: Brominated intermediates undergo Suzuki coupling to install aryl substituents .

Biological and Pharmaceutical Relevance

Mechanistic Insights from Analogous Compounds

While direct studies on 1H-pyrrolo[3,2-b]pyridine 4-oxide are scarce, its structural analogs have demonstrated biological activity:

  • Tubulin Inhibition:

    • 1H-Pyrrolo[3,2-c]pyridine derivatives (e.g., 10t) act as colchicine-binding site inhibitors, disrupting microtubule dynamics and inducing apoptosis in cancer cells . These compounds exhibit IC₅₀ values in the nanomolar range against HeLa, SGC-7901, and MCF-7 cell lines.

  • Kinase Inhibition:

    • Pyrrolo[2,3-b]pyridine derivatives (e.g., 1f, 3f) inhibit cyclin-dependent kinase 1 (CDK1) and survivin phosphorylation, showing efficacy in diffuse malignant peritoneal mesothelioma (DMPM) models .

  • Electron-Withdrawing Effects:

    • The 4-oxide group enhances electron deficiency in the pyridine ring, potentially increasing binding affinity to biological targets. This is supported by studies on π-extended dihydropyrrolo[3,2-b]pyrroles, where electron-withdrawing groups improve interactions with DNA or proteins .

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Handling Recommendations:

  • Use protective equipment (gloves, goggles, lab coat).

  • Work in a well-ventilated area to avoid inhalation.

  • Store in a cool, dry place away from incompatible materials.

Future Research Directions

Opportunities for Drug Development

  • Structure-Activity Relationship (SAR) Studies:

    • Explore the impact of the 4-oxide group on binding to targets like tubulin or kinases. Compare activity with non-oxidized analogs.

  • Derivative Synthesis:

    • Introduce substituents at the 6-position (e.g., aryl groups) via Suzuki coupling to modulate solubility and potency.

  • In Vivo Testing:

    • Assess antitumor efficacy in xenograft models, as demonstrated for pyrrolo[2,3-b]pyridine derivatives .

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